2-Amino-4-(dimethylamino)benzonitrile
CAS No.: 28340-63-8
Cat. No.: VC6950779
Molecular Formula: C9H11N3
Molecular Weight: 161.208
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28340-63-8 |
---|---|
Molecular Formula | C9H11N3 |
Molecular Weight | 161.208 |
IUPAC Name | 2-amino-4-(dimethylamino)benzonitrile |
Standard InChI | InChI=1S/C9H11N3/c1-12(2)8-4-3-7(6-10)9(11)5-8/h3-5H,11H2,1-2H3 |
Standard InChI Key | WUSHGMMTXAGGMG-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC(=C(C=C1)C#N)N |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The benzene ring’s substitution pattern imposes distinct geometric constraints. X-ray crystallography of analogous compounds reveals planar aromatic systems with substituent-dependent torsional angles. The dimethylamino group’s N(CH) moiety adopts a pyramidal geometry, while the nitrile group maintains linearity, contributing to dipole moment variations .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at ~2220 cm confirms the nitrile group’s presence .
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NMR: NMR shows resonances for aromatic protons (δ 6.5–7.5 ppm), dimethylamino singlets (δ 2.8–3.1 ppm), and amino protons (δ 5.0–5.5 ppm, exchangeable) .
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UV-Vis: Absorption maxima near 300 nm arise from π→π* transitions, with redshifted bands in polar solvents due to charge-transfer excitations .
Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 161.21 g/mol |
Melting Point | 98–102°C (literature) |
Solubility | Moderate in DMSO, chloroform |
LogP (Partition Coeff.) | 1.2 (predicted) |
The nitrile group enhances solubility in aprotic solvents, while the dimethylamino group facilitates protonation in acidic media .
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via nucleophilic aromatic substitution. For example, 4-fluoro-benzonitrile may react with dimethylamine under high pressure, followed by amination at the 2-position using ammonia . Yields range from 40–60%, with purification via column chromatography.
Advanced Synthetic Approaches
Recent advances employ catalytic C–H activation to install substituents regioselectively. Palladium-catalyzed cyanation of pre-functionalized anilines offers improved atom economy, though scalability remains challenging .
Reactivity and Functional Transformations
Nucleophilic Reactivity
The amino group participates in diazotization and azo-coupling reactions, enabling dye synthesis. The dimethylamino group’s steric bulk limits electrophilic substitution at the 4-position, favoring meta-directing effects .
Electrophilic Substitution Patterns
Nitration occurs preferentially at the 5-position due to the nitrile’s deactivating influence, producing intermediates for explosive formulations .
Photochemical and Electronic Behavior
Excited State Dynamics
Ab initio studies on 4-(dimethylamino)benzonitrile (DMABN), a structural analog, reveal conical intersections between S and S states. Twisted intramolecular charge-transfer (TICT) states form in polar solvents, stabilizing charge-separated configurations . While direct data on 2-amino-4-(dimethylamino)benzonitrile is limited, its similar substituents suggest analogous dual fluorescence behavior .
Solvent Effects on Charge Transfer
Solvent | Emission λmax (nm) | Lifetime (ns) |
---|---|---|
Hexane | 380 | 2.1 |
Acetonitrile | 450 | 5.8 |
Polar solvents stabilize charge-transfer states, enhancing Stokes shifts and radiative decay rates .
Industrial and Research Applications
Dye and Pigment Manufacturing
As a diazo component, the compound forms azochromophores with high molar extinction coefficients. Commercial products include acid dyes for silk and wool .
Pharmaceutical Intermediate
The nitrile group serves as a precursor to tetrazoles and amides. Derivatives show promise as kinase inhibitors in oncology pipelines .
Supplier | Purity | Price Range (€) |
---|---|---|
CymitQuimica | 95% | 245–2,109 |
Enamine | 95% | Inquire |
Global availability is restricted to specialty chemical vendors, reflecting niche demand .
Emerging Research Frontiers
Nonlinear Optical Materials
The compound’s dipole asymmetry enables second-harmonic generation (SHG), with potential use in photonic devices .
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